REACTION_CXSMILES
|
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([OH:3])=[O:2].[CH3:12][C:13](=[O:18])[CH2:14][C:15](=[O:17])[CH3:16].S(Cl)(Cl)=O>CC(O)C>[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[C:14]([C:13](=[O:18])[CH3:12])[C:15](=[O:17])[CH3:16])=[CH:6][CH:5]=1)([OH:3])=[O:2]
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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C(=O)(O)C1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling (below 20° C)
|
Type
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STIRRING
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Details
|
The mixture was stirred over night at 20° C
|
Type
|
FILTRATION
|
Details
|
After filtering the product
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Type
|
WASH
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Details
|
was washed with 2-propanol, yield 1.8 g, mp 195°-199° C.
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C1=CC=C(C=C(C(C)=O)C(C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |